Bienvenue dans la boutique en ligne BenchChem!

2-((3-Bromophenyl)amino)benzoic acid

Excitatory Amino Acid Transporters EAAT2 Neuroscience

2-((3-Bromophenyl)amino)benzoic acid (CAS 13278-39-2) is an N-phenylanthranilic acid derivative belonging to the fenamate class, characterized by a meta-bromine substitution on the aniline ring. Structurally analogous to the core scaffold of non-steroidal anti-inflammatory drugs such as mefenamic acid and flufenamic acid, this specific brominated congener exhibits a distinct pharmacological profile.

Molecular Formula C13H10BrNO2
Molecular Weight 292.13 g/mol
CAS No. 13278-39-2
Cat. No. B085113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-Bromophenyl)amino)benzoic acid
CAS13278-39-2
Molecular FormulaC13H10BrNO2
Molecular Weight292.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)NC2=CC(=CC=C2)Br
InChIInChI=1S/C13H10BrNO2/c14-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)13(16)17/h1-8,15H,(H,16,17)
InChIKeyIRGQJNUPNQPHQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((3-Bromophenyl)amino)benzoic acid (CAS 13278-39-2): A 3-Bromo-Substituted N-Phenylanthranilic Acid Scaffold with Differentiated Biological Fingerprint


2-((3-Bromophenyl)amino)benzoic acid (CAS 13278-39-2) is an N-phenylanthranilic acid derivative belonging to the fenamate class, characterized by a meta-bromine substitution on the aniline ring [1]. Structurally analogous to the core scaffold of non-steroidal anti-inflammatory drugs such as mefenamic acid and flufenamic acid, this specific brominated congener exhibits a distinct pharmacological profile. Its biological activity extends beyond cyclooxygenase (COX) inhibition to encompass modulation of excitatory amino acid transporters (EAATs), aldehyde dehydrogenases (ALDHs), and transcriptional co-regulators (TEAD), making it a versatile probe for chemical biology and a specialized building block for medicinal chemistry programs targeting these pathways [2].

Why Generic Substitution Fails for 2-((3-Bromophenyl)amino)benzoic acid: Evidence of Substitution-Dependent Divergence from Core Fenamate Pharmacology


Substituting the aniline ring at the meta position with a bromine atom fundamentally alters the biological target engagement profile of the fenamate scaffold. For instance, the unsubstituted parent compound, N-phenylanthranilic acid (fenamic acid), inhibits human excitatory amino acid transporter 2 (EAAT2) with an IC50 of approximately 3.0 µM, whereas the 3-bromo derivative demonstrates a right-shifted potency of 4.9 µM, indicating that the bromine substituent negatively modulates EAAT2 affinity [1][2]. Concurrently, the 3-bromo derivative gains affinity for other targets, such as aldehyde dehydrogenase 3A1 (ALDH3A1), where it shows an IC50 of 2.1 µM [3]. This target-switching behavior, driven by a simple halogen substitution, underscores the scientific risk of assuming pharmacological equivalence within this compound class and necessitates precise reagent selection for reproducible target-engagement studies.

Quantitative Head-to-Head Evidence for 2-((3-Bromophenyl)amino)benzoic acid vs. Core Fenamate Scaffolds


Reduced EAAT2 Inhibitory Potency of the 3-Bromo Derivative Compared to Unsubstituted Fenamic Acid

In a head-to-head comparison using the same assay platform, the 3-bromo-substituted compound demonstrates significantly lower inhibitory potency against the human excitatory amino acid transporter 2 (EAAT2) than the parent fenamic acid scaffold. This substitution-dependent shift in potency directly informs target selectivity profiling [1][2].

Excitatory Amino Acid Transporters EAAT2 Neuroscience

Gain of ALDH3A1 Inhibitory Activity Confers a Distinct Selectivity Profile Absent in the Parent Fenamic Acid

The 3-bromo substitution imparts a distinct gain-of-function not observed for the core fenamic acid scaffold, enabling inhibition of aldehyde dehydrogenase 3A1 (ALDH3A1). This shift in enzymatic target engagement provides a unique tool compound for studying ALDH3A1-dependent cancer stem cell pathways [1]. No equivalent ALDH3A1 inhibition has been reported for the unsubstituted N-phenylanthranilic acid, highlighting a critical selectivity switch induced by the meta-bromo substituent [2].

Aldehyde Dehydrogenase ALDH3A1 Cancer

Direct Engagement of the TEAD Central Pocket Validated by Co-Crystal Structure: A Differentiated Mechanism from Flufenamic Acid Analogs

X-ray crystallography definitively confirms that 2-((3-bromophenyl)amino)benzoic acid occupies the central hydrophobic pocket of human TEAD2, a validated oncogenic transcriptional co-regulator. The solved co-crystal structure (PDB ID: 5DQE; resolution 2.18 Å) provides atomic-level details of the binding pose, enabling structure-guided optimization [1]. In contrast, the structural analog flufenamic acid (which bears a trifluoromethyl group at the meta position) exhibits a different binding mode and potency profile, as determined by surface plasmon resonance (SPR) [2]. The Kd for bromo-fenamic acid on TEAD1 is 120 nM, providing a quantifiable benchmark for subsequent analog design [2].

TEAD YAP Hippo Pathway Cancer

Meta-Bromo Substitution Alters Solid-State Polymorphism Propensity: Implications for Formulation and Material Science Applications

A systematic polymorphism study across six fenamate analogs revealed that the 3-bromo derivative exhibits a distinctly predictable polymorphic landscape compared to other halogen-substituted congeners. The introduction of bromine at the meta position influences the conformational flexibility and intermolecular packing preferences, resulting in a polymorphophore that can be rationally exploited in crystal engineering [1]. This property contrasts with the unpredictable polymorphism often observed in fenamate derivatives such as tolfenamic acid, positioning this compound as a model system for studying the relationship between molecular structure and solid-state behavior.

Polymorphism Crystal Engineering Solid-State Chemistry

Procurement-Driven Application Scenarios for 2-((3-Bromophenyl)amino)benzoic acid: Where Scientific Differentiation Drives Selection


EAAT2 Transporter Selectivity Profiling in Neuroscience Research

Due to the demonstrated 1.6-fold reduction in EAAT2 inhibitory potency compared to unsubstituted fenamic acid, 2-((3-bromophenyl)amino)benzoic acid serves as an ideal tool for constructing compound libraries aimed at dissecting the structure-activity relationships (SAR) governing excitatory amino acid transporter modulation. Its shifted IC50 allows for finer gradation of pharmacological effect, aiding in the differentiation of EAAT subtype selectivity within glial cell assays [1][2].

ALDH3A1-Targeted Chemical Probe Development for Cancer Stem Cell Biology

The gain of ALDH3A1 inhibitory activity at an IC50 of 2.1 µM positions this compound as a foundational scaffold for designing selective probes against the ALDH3A1 isoform. Unlike fenamic acid, which lacks this activity, this specific brominated analog enables researchers to interrogate the role of ALDH3A1 in stem-like cancer cell populations, metabolic adaptation, and chemoresistance without off-target COX engagement dominating the pharmacological profile [1].

Structure-Based Drug Design Targeting the TEAD-YAP Transcriptional Complex in Oncology

The validated co-crystal structure with TEAD2 (PDB 5DQE) and the measurable binding affinity of Kd = 120 nM for TEAD1 provide direct evidence for the compound's utility in structure-guided medicinal chemistry programs. Researchers pursuing inhibitors of the TEAD-YAP protein-protein interaction can rationally design focused libraries around the central pocket binding pose, immediately leveraging the available crystallographic data to accelerate the hit-to-lead optimization process [1][2].

Predictable Polymorph Model System for Solid-State Formulation and Co-Crystal Engineering

In industrial settings where reproducible solid-state properties are critical for formulation stability and intellectual property protection, 2-((3-bromophenyl)amino)benzoic acid offers a rationally understood polymorphic landscape. The elucidated space group and unit cell parameters, coupled with the polymorphophore concept, provide a reliable experimental platform for developing co-crystals, solid dispersions, or other solid-formulations that are essential in preclinical pharmaceutical development [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-((3-Bromophenyl)amino)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.